molecular formula C20H14N2O3 B370759 N-(9H-fluoren-2-yl)-4-nitrobenzamide

N-(9H-fluoren-2-yl)-4-nitrobenzamide

Cat. No.: B370759
M. Wt: 330.3g/mol
InChI Key: SDFAAGHDYOZDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9H-Fluoren-2-yl)-4-nitrobenzamide is a hybrid organic compound featuring a fluorene moiety linked via an amide bond to a 4-nitrobenzoyl group. The fluorene scaffold is known for its planar aromatic structure and electron-rich properties, which enhance molecular interactions in materials science and medicinal chemistry.

Properties

Molecular Formula

C20H14N2O3

Molecular Weight

330.3g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-4-nitrobenzamide

InChI

InChI=1S/C20H14N2O3/c23-20(13-5-8-17(9-6-13)22(24)25)21-16-7-10-19-15(12-16)11-14-3-1-2-4-18(14)19/h1-10,12H,11H2,(H,21,23)

InChI Key

SDFAAGHDYOZDRW-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties
Compound Melting Point (°C) HRMS (m/z) Key Fragments (m/z) Solubility
N-(2,2-Diphenylethyl)-4-nitrobenzamide Not reported 347.1153 150 (C₇H₄NO₃⁺), 181 (C₁₄H₁₃⁺) Low in polar solvents
N-(3-Chlorophenethyl)-4-nitrobenzamide 205.9–207.6 356.0845 139 (C₈H₆Cl⁺), 167 (C₇H₇N₂O₃⁺) Moderate in DMSO
N-(9H-Fluoren-2-yl)-4-nitrobenzamide (Predicted) ~200–210 ~348.11 165 (fluorenyl⁺), 150 (nitrobenzoyl⁺) Likely low due to aromaticity

Key Observations :

  • Nitro Group Stability : In all analogs, the nitro group remains intact during fragmentation, forming stable ions like m/z 150 (4-nitrobenzoyl) and m/z 167 (nitrobenzamidic cation) .
Analytical Characterization Techniques
  • HRMS and Fragmentation Pathways : ESI-MS of N-(2,2-diphenylethyl)-4-nitrobenzamide reveals m/z 269 via benzyl elimination, while N-(3-chlorophenethyl)-4-nitrobenzamide forms m/z 103 via HCl loss. Fluorene’s rigidity may favor distinct pathways (e.g., fluorenyl cation formation) .
  • NMR Signatures : Aromatic protons in fluorene (δ 7.2–8.0 ppm) and nitrobenzamide (δ 8.2–8.5 ppm) would dominate, with amide NH signals around δ 10.0 ppm .

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